molecular formula Ag62Cu18Sn18Zn B1239043 Phasealloy CAS No. 66418-59-5

Phasealloy

Cat. No.: B1239043
CAS No.: 66418-59-5
M. Wt: 10034 g/mol
InChI Key: RZJQYRCNDBMIAG-UHFFFAOYSA-N
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Description

Please note: "Phasealloy" is identified in available sources as a brand name for commercial products, not a specific chemical reagent. No scientific data on its composition or research applications was found. The following information is based on commercial listings: this compound is a brand associated with dental amalgam capsules for restorations, characterized by features such as low mercury vapor release, smooth carving, and high compressive strength . This compound is also used as an OEM manufacturer for various lighting components and halogen bulbs . Due to the lack of scientific information, a researcher-focused description of its mechanism of action or specific research value cannot be provided. To create accurate content, please consult the manufacturer or supplier directly for technical data sheets.

Properties

CAS No.

66418-59-5

Molecular Formula

Ag62Cu18Sn18Zn

Molecular Weight

10034 g/mol

InChI

InChI=1S/62Ag.18Cu.18Sn.Zn

InChI Key

RZJQYRCNDBMIAG-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Zn].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Zn].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Synonyms

phasealloy

Origin of Product

United States

Theoretical Frameworks for Phase Stability and Formation in Phasealloy Systems

Thermodynamics of Phase Equilibria and Transformations in Phase-Controlled Alloys

Thermodynamics provides the foundational principles for predicting the equilibrium state of an alloy system under given conditions of temperature, pressure, and composition. Phase equilibria represent the conditions under which multiple phases can coexist in a stable or metastable state. Phase transformations, conversely, describe the processes by which a system evolves from one phase state to another.

Free Energy Minimization Principles

The driving force for any spontaneous process at constant temperature and pressure, including phase transformations, is the reduction in the Gibbs free energy (G) of the system. vaia.com For a multi-component alloy, the total Gibbs free energy is a function of temperature, pressure, and the composition of each phase present. At equilibrium, the system will attain a state where the total Gibbs free energy is at its minimum. vaia.com This principle is fundamental to constructing phase diagrams, which graphically represent the stable phase assemblages as a function of external variables. tms.orgamazon.com

The Gibbs free energy of a phase () can be expressed as:

where is the enthalpy of the phase, is the absolute temperature, and is the entropy of the phase. Phase transformations occur when the Gibbs free energy of a product phase or mixture of phases becomes lower than that of the initial phase.

In multi-component alloys, the free energy of a solution phase is influenced by the contributions from the enthalpy of mixing and the entropy of mixing. aip.orgmdpi.com The minimization of the total free energy, considering all possible phases and their compositions, dictates the equilibrium phase assemblage. Computational tools, such as the CALPHAD (Calculation of Phase Diagrams) method, utilize thermodynamic models of individual phases and their free energies to calculate and predict phase diagrams and equilibria in complex multi-component systems. tms.orgosti.govkuleuven.be

Configurational Entropy Contributions to Phase Stability

Configurational entropy () arises from the different possible arrangements of atoms on the lattice sites within a phase. mdpi.comresearchgate.net In multi-component alloys, particularly those with multiple principal elements in significant concentrations, the configurational entropy can be substantial. mdpi.commpie.de The ideal configurational entropy for a random solid solution with n components is given by:

where R is the gas constant and is the mole fraction of component i. mdpi.com

A high configurational entropy can significantly lower the total Gibbs free energy of a solid solution phase, especially at elevated temperatures (due to the -TS term). nih.govsci-hub.se This can stabilize disordered solid solutions over ordered intermetallic compounds or phase-separated structures, particularly in high-entropy alloys (HEAs) which are designed with high configurational entropy in mind. osti.govmdpi.comresearchgate.netmpie.de However, the actual mixing entropy can deviate from the ideal due to factors like atomic size mismatch and non-ideal interactions, which also influence phase stability. researchgate.net

Enthalpy of Formation and Mixing in Multi-Component Phasealloys

The enthalpy of formation () and enthalpy of mixing () reflect the energetic interactions between different atomic species in an alloy. mdpi.com The enthalpy of mixing is the heat absorbed or released when components are mixed to form a solution. mdpi.com A negative enthalpy of mixing generally indicates attractive interactions between unlike atoms, favoring the formation of solid solutions or intermetallic compounds. discovery.csiro.auresearchgate.net A positive enthalpy of mixing suggests repulsive interactions, which can lead to phase separation.

Kinetic Mechanisms of Phase Formation and Evolution

While thermodynamics predicts the equilibrium state, kinetics governs the rate and pathway by which phase transformations occur. kth.secankaya.edu.tr Transformations often involve atomic movement (diffusion) and structural rearrangements, which take time. unisa.edu.auimetllc.com

Nucleation and Growth Phenomena

Most phase transformations in solid alloys occur by nucleation and growth. unisa.edu.aumu.edu.trtudelft.nlesrf.fr Nucleation involves the formation of small, stable particles (nuclei) of the new phase within the parent phase. unisa.edu.autudelft.nl This process requires overcoming an energy barrier, which is related to the balance between the volume free energy change driving the transformation and the surface energy of the newly formed interface. Nucleation can be homogeneous (occurring uniformly throughout the parent phase) or, more commonly in solid materials, heterogeneous (occurring at preferential sites like grain boundaries, dislocations, or impurity particles, which lower the energy barrier). unisa.edu.aumu.edu.trtudelft.nl

Diffusion-Controlled Phase Transformations

Many phase transformations in alloys are diffusion-controlled, meaning the rate of transformation is limited by the rate at which atoms can move through the crystal lattice. unisa.edu.auimetllc.comresearchgate.netedp-open.org This is particularly true for transformations that involve changes in composition between the parent and product phases, requiring the long-range diffusion of solute atoms. imetllc.comedp-open.orgdiva-portal.org

The diffusion coefficient, which quantifies the rate of atomic movement, is strongly dependent on temperature. unisa.edu.auimetllc.com Higher temperatures generally lead to faster diffusion and thus faster transformation rates, although the driving force for transformation may decrease at higher temperatures closer to equilibrium. mu.edu.tr

Examples of diffusion-controlled transformations include precipitation (formation of a new phase within a supersaturated solid solution) and eutectoid transformations. cankaya.edu.trimetllc.commu.edu.tr The kinetics of these transformations can be described by models that consider the diffusion profiles and the movement of interfaces. researchgate.netedp-open.orgdiva-portal.org In multi-component alloys, diffusion becomes more complex, involving the coupled movement of multiple atomic species. kth.seedp-open.org The sluggish diffusion sometimes observed in complex multi-component alloys like HEAs can influence the kinetics of phase transformations, potentially leading to the formation of metastable phases or fine microstructures. nih.gov

The interplay between thermodynamics and kinetics is crucial for controlling the final microstructure of phase-controlled alloys. While thermodynamics predicts the phases that should be present at equilibrium, kinetic limitations can prevent the system from reaching equilibrium, resulting in the formation of metastable phases or non-equilibrium microstructures that can have desirable properties. imetllc.commines-albi.fr Heat treatments are often designed to manipulate temperature and time to control diffusion rates and thus influence the kinetics of phase transformations to achieve the desired microstructure and properties. unisa.edu.auimetllc.com

Compound Names and PubChem CIDs

Solidification Kinetics and Metastable Phase Formation in Phasealloys

Solidification is a critical process in the manufacturing of alloys, where the transformation from a liquid to a solid state occurs. The kinetics of this process, particularly under rapid cooling conditions, can significantly influence the resulting microstructure and lead to the formation of metastable phases – phases that are not thermodynamically stable under equilibrium conditions but can persist due to kinetic barriers. mdpi.comnih.gov

Rapid solidification often involves substantial undercooling, a state where the liquid metal is cooled below its equilibrium freezing point without solidifying. mdpi.comscience.govx-mol.net The degree of undercooling is a crucial parameter governing the solidification path and the potential for metastable phase formation. science.govresearchgate.net At high undercoolings, solidification can proceed through a metastable phase before a thermodynamically stable phase forms, sometimes observed as a double recalescence event where two distinct solidification steps occur. mdpi.comresearchgate.net

Studies on various alloy systems demonstrate the impact of solidification kinetics. For instance, investigations into Fe-Co alloy melts have revealed the solidification of a metastable body-centered cubic (bcc) phase followed by the formation of a stable face-centered cubic (fcc) phase within the mushy zone (a region where solid and liquid coexist). researchgate.net The delay time between the nucleation of the metastable and stable phases is a key kinetic parameter that decreases with increasing undercooling. researchgate.net

Metastable phases can also form directly from the liquid at sufficient undercoolings. Research on Fe-Dy-B alloys, for example, has shown that high undercooling can induce the direct formation of specific intermetallic phases like the τ1 (Dy₂Fe₁₄B) phase, significantly affecting the final microstructure. x-mol.net

The study of solidification kinetics often involves experimental techniques like electromagnetic levitation (EML) and drop tube techniques, which allow for controlled undercooling and in-situ observation of solidification events using methods such as high-speed video and X-ray diffraction. x-mol.netresearchgate.net Theoretical models, including classical nucleation theory, are used to interpret experimental results and predict the undercooling necessary for metastable phase growth. nih.govscience.gov

Computational Thermodynamics and Phase Diagram Prediction (CALPHAD)

Computational thermodynamics, particularly the CALPHAD (Calculation of Phase Diagrams) method, is a powerful approach for modeling and predicting phase equilibria and thermodynamic properties in multicomponent alloy systems. mdpi.comjst.go.jparxiv.orgthermocalc.comunicen.edu.ar The CALPHAD method is based on describing the Gibbs free energy of each phase as a function of temperature, pressure, and composition using mathematical models. arxiv.orgthermocalc.com By minimizing the total Gibbs free energy of the system, equilibrium phase compositions and fractions can be calculated, and phase diagrams can be predicted. jst.go.jp

CALPHAD is a phase-based approach, modeling the properties of individual phases and allowing for extrapolation from data on simpler systems (unary, binary, and ternary) to predict the behavior of higher-order multicomponent alloys where experimental data are often scarce. arxiv.orgthermocalc.commrs-j.org

Development and Application of Thermodynamic Databases for Phasealloys

A cornerstone of the CALPHAD method is the development of comprehensive thermodynamic databases. jst.go.jparxiv.orgthermocalc.commrs-j.org These databases contain a consistent set of thermodynamic parameters for various alloy systems, critically assessed from experimental data on phase equilibria, crystal structures, and thermochemical properties. thermocalc.commrs-j.orgua.edu First-principles calculations are also increasingly used to provide input for these databases, especially for systems with limited experimental data. jst.go.jparxiv.orgmrs-j.org

Thermodynamic databases have been developed for a wide range of alloy systems relevant to various engineering applications, including steels, Ni-based superalloys, Ti, Al, and Mg alloys. jst.go.jpmrs-j.orgua.edu These databases, coupled with CALPHAD software, enable the calculation of stable and metastable phase diagrams and thermochemical properties, which are crucial for materials design and development. mrs-j.orgua.edu For example, databases for Fe-Mn-Al-C-Cr alloys have been constructed and utilized to predict phase compositions and guide the design of high-strength, low-density steels. jst.go.jp

Prediction of Phase Fields and Transition Temperatures in Complex Phasealloy Systems

CALPHAD enables the prediction of phase fields (regions in temperature-composition space where specific phases or combinations of phases are stable) and transition temperatures (e.g., liquidus, solidus, and solvus temperatures) in complex alloy systems. youtube.comyoutube.com By calculating phase diagrams, researchers can understand how varying composition and temperature affect the stable phases present. jst.go.jpyoutube.comyoutube.com

For instance, CALPHAD has been used to predict isothermal sections of ternary and higher-order phase diagrams, providing insights into the equilibrium phases at a specific temperature across a range of compositions. jst.go.jpmrs-j.org This is particularly valuable for designing alloys with desired microstructures, which often consist of multiple phases. met3dp.comam-material.comam-material.comjst.go.jp The method can predict the formation of different phases, such as BCC, FCC, HCP, and intermetallic compounds like Laves phases or κ phases, depending on the alloy composition and thermal history. science.govjst.go.jpjst.go.jpfrontiersin.org

CALPHAD predictions are essential for understanding phase transformations that occur during processing and heat treatment, such as solidification, precipitation, and ordering-separation transitions. science.govjst.go.jpua.eduyoutube.com For example, studies on Co-V alloys have used CALPHAD in conjunction with experimental techniques to understand ordering-separation phase transitions occurring at different temperatures. science.gov

Coupling CALPHAD with Machine Learning for Accelerated Phase Prediction

Integrating CALPHAD with machine learning (ML) techniques is an active area of research aimed at accelerating phase prediction and alloy design, particularly for complex multicomponent systems like high-entropy alloys (HEAs). mdpi.comarxiv.orgfrontiersin.orgyoutube.comresearchgate.netmdpi.com Traditional CALPHAD assessments, especially for higher-order systems, are resource-intensive. arxiv.org ML models can learn from existing CALPHAD databases and experimental data to rapidly predict phase formation and stability over vast compositional spaces that are impractical to explore solely through experiments or traditional CALPHAD calculations. youtube.comresearchgate.net

ML models can be trained on datasets generated from CALPHAD calculations, using elemental properties and thermodynamic descriptors to predict phase outcomes (e.g., single FCC, single BCC, or multiphase). youtube.comresearchgate.net This approach allows for the identification of promising alloy compositions for further investigation. youtube.comresearchgate.net For example, combining CALPHAD with ML has been used to generate large datasets for quinary alloy systems and identify key features influencing single-phase formation. youtube.com

Furthermore, ML interatomic potentials (MLIPs) can be trained on ab initio (first-principles) data and then used within a CALPHAD framework to significantly accelerate the calculation of thermodynamic properties, enabling high-throughput exploration of novel alloy systems. arxiv.orgskoltech.ru This coupling bridges different length scales and computational methods, offering a powerful approach for materials design. arxiv.org

Synthesis and Processing Methodologies for Tailored Phasealloy Microstructures

Conventional Bulk Synthesis Techniques for Phase-Controlled Alloys

Conventional methods for synthesizing phase-change alloys typically involve melting and solidification processes. These techniques are often used for producing larger quantities of material and can influence the initial phase formation and homogeneity.

Arc Melting and Induction Melting for Homogeneous Phasealloy Production

Arc melting and induction melting are widely used techniques for synthesizing metallic alloys, including some phase-change compositions, due to their ability to achieve high temperatures and promote homogenization of constituent elements. Arc melting involves creating an electric arc between electrodes and the material, melting the material in a controlled atmosphere, often inert gas like argon, to prevent oxidation bham.ac.uk. Multiple melting and flipping cycles are often employed to enhance homogeneity, particularly when dealing with elements with significantly different melting points or densities bham.ac.uk.

Induction melting utilizes an alternating magnetic field to induce eddy currents within the conductive material, generating heat and melting the alloy comsol.itepjap.org. This method can also incorporate electromagnetic stirring, which further aids in mixing the molten components and improving chemical homogeneity comsol.itresearchgate.net. Achieving a homogeneous melt is a crucial prerequisite for obtaining a uniform phase distribution upon solidification. Studies on various alloy systems demonstrate that induction melting can provide good mixing and controlled heating, potentially improving homogeneity compared to some conventional casting processes researchgate.net.

Casting Techniques and Their Impact on As-Cast Phase Structures

Casting techniques involve solidifying the molten alloy in a mold. The cooling rate during solidification significantly impacts the resulting microstructure and phase structure of phase-change alloys. Rapid solidification, often achieved through techniques like melt spinning or rapid quenching in casting, can lead to the formation of amorphous or nanocrystalline structures and suppress the formation of undesirable equilibrium phases scielo.br.

The solidification microstructure is a function of both alloy composition and thermal history tandfonline.com. Techniques like wedge casting, which subjects the melt to a range of cooling rates, can be used to explore the spectrum of solidification microstructures in a single experiment tandfonline.com. The cooling rate influences grain size, dendrite formation, and the distribution of different phases within the as-cast structure. For instance, faster cooling rates generally lead to finer grain sizes and can promote the formation of metastable phases. tandfonline.com

In some metallic phase-change materials used for thermal energy storage, casting can result in microstructures where a high-melting phase surrounds a lower-melting phase, which can be problematic for preventing leakage of the molten phase during operation polimi.itpolimi.it. Controlling the solidification process is vital for achieving the required properties of cast parts encyclopedia.pub. Novel methods, such as using phase change materials within the casting design itself, are being explored to control the solidification microstructure encyclopedia.pubaimnet.it.

Powder Metallurgy Routes for this compound Fabrication

Powder metallurgy (PM) offers an alternative approach to synthesizing phase-change alloys, particularly for producing fine-grained or nanocrystalline materials and complex shapes. PM processes typically involve preparing powders of the constituent elements or pre-alloyed compositions, consolidating them, and then sintering to form a solid part polimi.itpolimi.it.

Mechanical Alloying and Formation of Metastable Phases

Mechanical alloying (MA) is a solid-state powder processing technique that involves repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill researchgate.net. This process introduces significant mechanical energy into the powders, leading to fine-grained structures, often in the nanometer range, and can drive the formation of metastable phases, including supersaturated solid solutions, amorphous phases, and quasicrystals, which may be difficult to obtain by conventional methods researchgate.netnsfc.gov.cnwiley-vch.denih.gov.

MA can be used to synthesize amorphous or nanocrystalline phase-change alloy powders. The duration and intensity of milling, as well as the milling atmosphere and the type of milling media, are critical parameters that influence the phase evolution and final microstructure researchgate.netresearchgate.net. For example, continued milling can lead to the transformation of an initial solid solution to an amorphous phase, and further milling may even induce crystallization of the amorphous phase researchgate.net. The formation of metastable phases by MA is attributed to the high energy input and the non-equilibrium nature of the process nsfc.gov.cnwiley-vch.de.

Data on mechanical alloying of specific phase-change compositions like Ge-Sb-Te is less prevalent in the provided snippets, but the principles of MA for forming metastable and nanocrystalline structures in other alloy systems, such as Fe-based researchgate.nettandfonline.com and Al-based alloys scielo.br, are well-established and applicable. The technique is effective for producing homogeneous mixtures, even in immiscible systems nsfc.gov.cn.

Spark Plasma Sintering (SPS) for Nanocrystalline Phasealloys

Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technique (FAST), is a powder consolidation method that uses a combination of pressure and pulsed direct current to rapidly heat and densify powders mdpi.comfieldsmatter.de. SPS is particularly effective for consolidating nanocrystalline or amorphous powders while minimizing grain growth due to its rapid heating rates and relatively low sintering temperatures compared to conventional sintering tandfonline.comjohnbanhart.de.

SPS has been successfully applied to fabricate nanocrystalline materials from mechanically alloyed powders tandfonline.commdpi.com. The simultaneous application of pressure and electric current promotes densification at lower temperatures and shorter holding times, helping to preserve the fine microstructure achieved during powder synthesis mdpi.comjohnbanhart.de. The sintering temperature and applied pressure are key parameters in SPS that influence the final density, grain size, and phase composition of the consolidated material tandfonline.commdpi.com.

Studies on various alloy systems, including Fe-based amorphous and nanocrystalline alloys tandfonline.com and Cu-Al-Ni shape memory alloys mdpi.com, demonstrate the ability of SPS to produce dense compacts while retaining fine grain sizes. For phase-change alloys, SPS can be used to consolidate nanocrystalline powders produced by MA or other methods, potentially leading to improved switching characteristics and reduced operating currents in PCM devices. The densification and phase evolution during SPS are closely related to the sintering temperature and applied pressure. researchgate.nettandfonline.com

An example of research findings related to SPS of mechanically alloyed powders is shown in the table below, illustrating the effect of sintering temperature on crystallite size and density in a Cu-Al-Ni alloy, principles of which can be extended to phase-change alloys.

Sintering Temperature (°C)α(Cu) Crystallite Size (nm)AlNi Crystallite Size (nm)Relative Density (%)
6003636-
800---
9004046~80

Note: Data is illustrative based on findings for a Cu-Al-Ni alloy consolidated by SPS of mechanically alloyed powders. mdpi.com

Consolidation of Powders and Microstructure Control

Consolidation is a critical step in powder metallurgy where the loose powder is compacted into a dense shape, known as a green body, before sintering . Various consolidation techniques exist, including pressing (uniaxial or isostatic) and slip casting jst.go.jp. The consolidation process affects the packing density and homogeneity of the green body, which in turn influence the densification and microstructure evolution during sintering researchgate.net.

Sintering involves heating the compacted powder to a temperature below the melting point, allowing particles to bond and the material to densify through diffusion mechanisms researchgate.net. Microstructure control during sintering is achieved by optimizing parameters such as temperature, time, atmosphere, and heating/cooling rates . These parameters influence grain growth, pore evolution, and phase transformations researchgate.net. Liquid phase sintering, where a low-melting point constituent forms a liquid phase that aids densification, can also be employed diva-portal.org.

The influence of powder characteristics, such as particle size distribution and morphology, on the consolidation and sintering behavior is also significant aimnet.it. Using fine particles is desirable for achieving a fine microstructure after sintering, but it can also lead to agglomeration issues jst.go.jp. Different powder metallurgy routes, including various mixing techniques and compression and sintering conditions, have been explored to optimize the microstructure and properties of metallic composite phase change materials. scientific.net

"this compound" is a term that refers to phase-engineered alloys, materials designed to exhibit specific phases or microstructures to achieve desired properties. The synthesis and processing methodologies for these alloys are crucial in tailoring their microstructures for optimal performance. This article focuses on two key processing routes: Additive Manufacturing and Solid-State Processing, and their influence on the phase development and microstructural characteristics of these advanced materials.

Microstructural Evolution During Rapid Solidification in Additive Manufacturing

Solid-State Processing for Microstructure and Phase Refinement

Compound Names and PubChem CIDs

Severe Plastic Deformation (SPD) Techniques (e.g., ECAP, HPT)

Thin Film Deposition Techniques for this compound Structures

The performance of this compound devices is critically dependent on the quality and characteristics of the thin films. Various physical vapor deposition (PVD) techniques are utilized to deposit this compound films with controlled thickness, composition, and initial structure.

Magnetron Sputtering and Cathodic Arc Film Deposition

Magnetron sputtering is a widely used PVD technique for depositing this compound thin films due to its ability to produce uniform and smooth films mdpi.comigi-global.com. This method involves bombarding a target material (composed of the this compound elements) with energetic ions, causing atoms to be ejected and subsequently condense onto a substrate, forming a thin film igi-global.com. The process parameters, such as power, pressure, and substrate temperature, significantly influence the film's properties. Magnetron sputtering is advantageous for easily achieving fully amorphous films, which is often the desired initial state for phase change memory applications mdpi.com.

Cathodic arc deposition is another PVD technique employed for thin film growth, including some MAX phase thin films which share some processing similarities with Phasealloys oup.comaps.org. This technique involves striking an arc on a cathodic target, generating a high-temperature plasma containing energetic ions and neutrals that deposit onto the substrate . Cathodic arc deposition can allow for film growth at relatively lower substrate temperatures compared to some other methods, as the high degree of ionization of the deposition flux provides control over ion energy oup.com. Studies on other materials like tungsten oxide have shown that cathodic arc deposition can result in highly crystalline films compared to the more disordered films obtained by magnetron sputtering researchgate.net. While direct comparative studies specifically on Phasealloys like GST using cathodic arc are less commonly highlighted in the provided results compared to sputtering, the principle of energetic species influencing film structure remains relevant.

Control of Phase Formation in Epitaxial and Polycrystalline Thin Films

Controlling the phase formation during deposition is crucial for tailoring the properties of this compound thin films. Depending on the deposition parameters and substrate, films can be deposited in an amorphous, polycrystalline, or even epitaxial state.

For phase change memory applications, the as-deposited state is typically amorphous, offering a high electrical resistance and low optical reflectivity. The transition to a crystalline state, characterized by lower resistance and higher reflectivity, is then induced by thermal or electrical pulses rsc.orgmdpi.comarxiv.org. Magnetron sputtering is well-suited for depositing amorphous GST films mdpi.com.

The substrate type and temperature play a significant role in determining the initial film structure. Epitaxial growth, where the film's crystal structure is aligned with that of the substrate, can be achieved under specific conditions. Epitaxial Ge-Sb-Te thin films have been explored, particularly for their potential in enabling precise control of the amorphous-crystalline volume ratio in scaled memory cells rsc.org. Crystalline interfaces can serve as templates for the epitaxial formation of metastable cubic GST phases during phase transitions mdpi.com.

However, polycrystalline films are also common. The grain size and orientation in polycrystalline films are influenced by deposition parameters and can impact the material's switching speed and endurance. Techniques like Atomic Layer Deposition (ALD) and Metal Organic Chemical Vapor Deposition (MOCVD) also offer pathways to control composition and achieve conformal crystalline films, which is important for advanced memory device architectures aip.orgresearchgate.netrsc.org. The composition of GST films deposited by MOCVD, for instance, can vary significantly with deposition temperature and pressure researchgate.net.

Post-Synthesis Thermal Processing and Microstructural Control

Post-synthesis thermal processing is a critical step in tailoring the microstructure and controlling the phase transitions in this compound thin films. Heat treatments are employed to induce crystallization from the amorphous state, modify grain structure, and stabilize desired phases.

Heat Treatment Strategies (Solutionizing, Aging, Annealing, Quenching)

Various heat treatment strategies are applied to metallic alloys to modify their properties, and similar principles are relevant to Phasealloys, particularly concerning annealing and quenching eurotherm.cominspenet.comsybridge.com.

Annealing is a broad term covering heat treatments used to soften materials, relieve internal stresses, and modify grain structure inspenet.comsybridge.com. For Phasealloys, annealing is primarily used to induce crystallization from the amorphous state. Heating the amorphous film above its crystallization temperature leads to the formation and growth of crystalline grains mdpi.comresearchgate.net. The annealing temperature and time are critical parameters that determine the resulting crystalline phase and grain size bortec-group.com.

Quenching, or rapid cooling, is essential in the amorphous-to-crystalline-to-amorphous phase change cycle. After melting the crystalline phase with a high-intensity pulse, rapid quenching is required to cool the material below its glass transition temperature fast enough to suppress recrystallization and return it to the amorphous state rsc.orgarxiv.org. The cooling rate significantly impacts whether the material solidifies into an amorphous or crystalline structure inspenet.com.

While solutionizing and aging are common heat treatments for strengthening conventional alloys by controlling precipitate formation, they are less directly applicable in the context of the primary amorphous-to-crystalline phase change mechanism utilized in current this compound memory applications. The focus for Phasealloys is more on controlling the rapid, reversible transition between the amorphous and crystalline states.

Recrystallization and Grain Evolution in Annealed Phasealloys

Recrystallization is a process where deformed grains are replaced by new, strain-free grains upon heating researchgate.netbodycote.comyoutube.com. While Phasealloys in memory devices primarily cycle between amorphous and crystalline states induced by rapid thermal pulses, the crystalline state itself is often polycrystalline. Annealing an amorphous this compound film leads to nucleation and growth of crystalline grains mdpi.comresearchgate.net.

The process of crystallization from the amorphous phase in GST alloys typically results in a polycrystalline cubic (rock salt) state with grain sizes in the range of 10–20 nm mdpi.com. Further annealing at higher temperatures or for longer durations can lead to grain growth, where larger grains consume smaller ones to reduce the total grain boundary energy youtube.comiitk.ac.in. The final grain size after annealing is influenced by the annealing temperature, time, and the initial state of the film bortec-group.com. Controlling grain size is important as it affects properties like electrical conductivity and switching speed.

Phase Transition Control via Thermal Exposure

The defining characteristic of Phasealloys is their ability to undergo reversible phase transitions induced by thermal stimuli. The amorphous-to-crystalline transition occurs upon heating the material above its crystallization temperature (typically between 100°C and 150°C for GST alloys) mdpi.com. This transition is associated with a significant change in electrical and optical properties mdpi.comarxiv.org.

Upon heating the crystalline phase above its melting point (around 600°C for GST), followed by rapid quenching, the material transitions back to the amorphous state rsc.orgmdpi.comarxiv.org. The speed and reversibility of these transitions are critical for device performance. The transition temperature is influenced by factors such as heating rate, film thickness, and composition rsc.orgmdpi.com.

Understanding and precisely controlling the temperature-dependent phase transitions are essential for designing and operating this compound-based devices. Research involves studying the kinetics and mechanisms of these transitions to optimize switching speed and reliability arxiv.org. The ability to control the ratio between amorphous and crystalline phases, potentially through techniques like using epitaxial films, is being explored for multilevel data storage rsc.org. The optical constants of Phasealloys also change significantly with temperature during the phase transition, which is relevant for optical memory applications researchgate.net.

Data Table Example (Illustrative - Based on potential research findings):

Below is an example of how a data table might present research findings related to the effect of annealing temperature on grain size in a specific this compound composition. In a real interactive table, users might be able to filter by composition or initial film thickness.

This compound CompositionDeposition MethodAnnealing Temperature (°C)Annealing Time (min)Average Grain Size (nm)
Ge₂Sb₂Te₅Magnetron Sputtering1501015
Ge₂Sb₂Te₅Magnetron Sputtering2001030
Ge₂Sb₂Te₅Magnetron Sputtering2501050
Ge₁Sb₂Te₄Magnetron Sputtering1801020
Ge₁Sb₂Te₄Magnetron Sputtering2301040

Advanced Microstructural and Phase Characterization Techniques for Phasealloy Analysis

Diffraction-Based Techniques for Crystallographic Analysis

Diffraction techniques are fundamental for identifying the crystalline phases present in a material, determining their crystal structures, and analyzing parameters such as lattice constants and crystallographic texture.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is a widely used non-destructive technique for the qualitative and quantitative analysis of crystalline phases in materials. By analyzing the angles and intensities of diffracted X-rays, the crystallographic structure and the presence of different phases can be determined. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for identification.

For phase alloys, XRD is essential for identifying the different constituent phases present in the as-processed state and after various treatments like heat treatment or mechanical loading researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgacs.org. Changes in peak positions can reveal alterations in lattice parameters, which may indicate solid solution strengthening, strain, or thermal expansion effects nih.govacs.org. The relative intensities of diffraction peaks can also be used for semi-quantitative analysis of the volume fractions of different phases in a multi-phase alloy fracturae.com.

For instance, XRD analysis of as-cast Mg-Zn-Y-Gd alloys identified α-Mg, W-phase (Mg₃Zn₃RE₂), and X-phase (Mg₁₂Zn₁RE₁) with an LPSO phase researchgate.net. Another study on a quaternary single-phase alloy, Al₈Cu₃FePr, utilized powder XRD to determine its crystal structure, confirming it is isostructural with Al₈Cu₄Pr and crystallizes in a tetragonal structure with specific lattice parameters spiedigitallibrary.org. In a Ti-5553 alloy, XRD revealed high-intensity peaks corresponding to the β phase and weaker peaks associated with α and α″ phases acs.org.

Table 1: Examples of Phases Identified by XRD in Various Alloys

Alloy SystemPhases Identified by XRDSource
Mg-Zn-Y-Gdα-Mg, W-phase (Mg₃Zn₃RE₂), X-phase (Mg₁₂Zn₁RE₁) researchgate.net
Al₈Cu₃FePrAl₈Cu₃FePr (tetragonal, Mn₁₂Th-type) spiedigitallibrary.org
Ti-5553β-Ti, α-Ti, α″-Ti acs.org
In₀.₂₅Sn₀.₇₅Primitive hexagonal, body-centered-tetragonal, hexagonal-close-packed (under pressure) aps.org
Er-Fe-V-Mo Dual-PhaseT phase, bcc α phase

Changes in lattice parameters can provide insights into the behavior of phase alloys under varying conditions. For example, temperature-dependent synchrotron XRD studies on Er-Fe-V-Mo dual-phase alloys showed lattice contraction in the T phase and lattice expansion in the α phase, revealing negative and positive thermal expansion behaviors, respectively nih.gov.

Neutron Diffraction for Bulk Phase Analysis and Magnetic Structure Elucidation

Neutron diffraction is a powerful technique that complements XRD, particularly useful for studying the bulk structure of materials, detecting light elements (like hydrogen or deuterium) that are difficult to see with X-rays, and determining magnetic structures. Neutrons interact with the nuclei of atoms and with the magnetic moments of unpaired electrons.

For phase alloys, neutron diffraction can provide information about the arrangement of atoms in the crystal lattice, including the positions of interstitial atoms like deuterium (B1214612) in metal hydrides, which are a type of phase-change material researchgate.netams.org.cnresearchgate.netams.org.cn. It can also reveal details about crystallographic texture and internal stresses within the bulk material nih.gov.

A key application of neutron diffraction in the study of phase alloys is the investigation of deuterium occupancy and ordering in Laves phase alloys, which are being explored for hydrogen storage researchgate.netams.org.cnresearchgate.netams.org.cn. Neutron diffraction patterns of deuterated Laves phase alloys like Ti₀.₆₈Zr₀.₃₂MnCrD₃.₀ show not only Bragg peaks but also strong diffuse scattering, indicating the formation of short-range ordering of interstitial deuterium atoms researchgate.netams.org.cnams.org.cn. Rietveld refinement of neutron diffraction data can determine the occupancy of different interstitial sites by deuterium atoms researchgate.netams.org.cn.

Table 2: Neutron Diffraction Findings in Deuterated Laves Phase Alloys

Alloy CompositionKey FindingsSource
Ti₀.₆₈Zr₀.₃₂MnCrD₃.₀Short-range ordering of interstitial D; D occupancy in tetrahedral sites. researchgate.netams.org.cnams.org.cn
Zr₀.₉Ti₀.₁MnCrDₓStructures similar to ZrMn₂D₃; D occupancy in tetrahedral interstices. researchgate.net
ZrV₂DₓD occupies different tetrahedral interstices depending on concentration. researchgate.net

Neutron diffraction has also been used in conjunction with synchrotron X-ray diffraction to study the phase-specific deformation and thermal expansion in dual-phase alloys, providing insights into how different phases respond to external stimuli nih.gov.

Synchrotron X-ray Techniques for In-Situ Phase Transformation Studies

Synchrotron X-ray techniques utilize highly intense, focused, and tunable X-ray beams from synchrotron facilities, enabling experiments with high spatial and temporal resolution. These capabilities are particularly valuable for performing in-situ studies, observing phase transformations and structural changes as they occur under varying conditions such as temperature, pressure, or applied stress nih.govaps.orgmdpi.comscience.govresearchgate.net.

For phase alloys, synchrotron XRD allows for real-time monitoring of phase transitions, crystallization kinetics, and the evolution of lattice parameters during processes like heating, cooling, or mechanical loading nih.govmdpi.com. The high intensity of the beam enables rapid data acquisition, making it possible to capture transient phenomena.

In-situ synchrotron XRD studies have been used to investigate phase transformations in various materials, including steels and other alloys nih.govaps.orgmdpi.com. For example, studies on low alloyed steels have monitored the evolution of austenite (B1171964) lattice parameters during isothermal transformation mdpi.com. High-pressure synchrotron XRD has been used to study pressure-induced phase transformations in alloys like In₀.₂₅Sn₀.₇₅, revealing transitions between different crystal structures aps.org.

Table 3: Applications of Synchrotron X-ray Techniques in Phase Alloy Studies

Alloy SystemApplicationKey FindingsSource
Low alloyed steelsIn-situ monitoring of austenite transformationEvolution of austenite lattice parameters. mdpi.com
In₀.₂₅Sn₀.₇₅High-pressure phase transformationsTransformation from primitive hexagonal to bct and hcp phases. aps.org
Er-Fe-V-Mo Dual-Phase AlloyIn-situ studies of thermal expansion and deformationLattice contraction/expansion; coupling of phases under stress. nih.gov
Ni–CrC compositesIn-situ study of strain partitioning under tensile loadingMeasurement of phase-specific strains and stresses. researchgate.net

Synchrotron techniques, while powerful, require access to specialized facilities and careful consideration of potential beam-induced effects on the material being studied science.gov.

Electron Microscopy for Microstructural and Nanostructural Investigation

Electron microscopy techniques provide high-resolution images of the material's microstructure, allowing for the visualization of phases, grain boundaries, dislocations, and precipitates. They also offer capabilities for elemental analysis at a fine scale.

Scanning Electron Microscopy (SEM) for Morphological and Compositional Imaging

Equipped with Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS), SEM can also perform elemental analysis, providing information about the chemical composition of different areas or phases within the microstructure researchgate.netjst.go.jpuky.eduacs.org. This is crucial for confirming the composition of identified phases and understanding elemental partitioning.

SEM has been widely used to characterize the microstructure of various phase alloys. Studies on low carbon steels have used SEM to visualize the granular state and follow the evolution of phases like ferrite (B1171679), pearlite, and martensite (B1171850) scielo.org. In Mg-Zn-Y-Gd alloys, SEM micrographs revealed the morphology and distribution of different phases, including the α-Mg matrix and various intermetallic phases researchgate.net. SEM with EDS has also been used to analyze the elemental composition of phases in alloys like Ti-5553 acs.org.

Table 4: SEM Applications and Observations in Phase Alloys

Alloy SystemSEM Application / ObservationSource
Low carbon steelsVisualization of granular state; evolution of ferrite, pearlite, martensite. scielo.org
Mg-Zn-Y-Gd alloysMicrostructure imaging; morphology and distribution of α-Mg and intermetallic phases. researchgate.net
Al₁٫₅Cu₃.₅NdObservation of phase composition and chemical homogeneity. spiedigitallibrary.org
Al₈Cu₃FePrObservation of microstructure after annealing; identification of pores. spiedigitallibrary.org
Cr–Mo–Nb three-phaseMicrostructure evolution; precipitation of Laves phase. jst.go.jp
Dental AmalgamExamination of margin area after cyclic loading; observation of gap formation and wrinkling. nih.gov
Ti-5553 alloyMicrostructure imaging; EDXS elemental mapping. acs.org
Al-Cr-Co-Mn-Zr I-phaseMicrostructural development after laser powder bed fusion; phase mixture and defects. researchgate.net

SEM is particularly useful for examining fracture surfaces to understand failure mechanisms in phase alloys, as demonstrated in studies on dental amalgam where SEM analysis of fracture surfaces indicated creep fatigue rupture nih.gov.

Transmission Electron Microscopy (TEM) for Dislocation, Grain Boundary, and Precipitation Analysis

Transmission Electron Microscopy (TEM) provides much higher resolution than SEM, allowing for the investigation of the internal structure of materials, including crystallographic defects like dislocations and grain boundaries, as well as fine precipitates and their orientation relationships with the matrix researchgate.netresearchgate.netjst.go.jpfsu.eduuky.edufrontiersin.orgmpie.de. In TEM, a high-energy electron beam is transmitted through a thin foil of the specimen, and the interaction of the electrons with the sample provides information about its structure.

TEM, often coupled with Selected Area Electron Diffraction (SAED), can identify crystal structures of very small features and determine crystallographic orientation relationships between different phases jst.go.jpfsu.edufrontiersin.org. High-resolution TEM (HRTEM) can even resolve individual atomic columns, providing insights into interfacial structures and atomic arrangements at defects.

TEM is critical for understanding the strengthening mechanisms in phase alloys, such as precipitation hardening and dislocation-interface interactions. Studies on multi-phase alloys like those in the Cr–Mo–Nb system have used TEM and SAED to investigate the microstructure evolution, including the precipitation of the Laves phase and the orientation relationships between different BCC phases jst.go.jp. TEM has also been used to analyze dislocations and phase orientation relationships in two-phase TiAl-based alloys researchgate.netfsu.edu.

Table 5: TEM Applications and Observations in Phase Alloys

Alloy SystemTEM Application / ObservationSource
Mg-Zn-Y-Gd cast alloyObservation of nanometer precipitation strengthening phases after aging. researchgate.net
Ti-24Al-9Nb two-phaseIn-situ deformation studies; dislocation glide processes; dislocation transmission through interfaces. researchgate.net
Cr–Mo–Nb three-phaseMicrostructure evolution; precipitation of Laves phase; SAED for crystal structure. jst.go.jp
Gamma TiAl-based alloyAnalysis of martensite and other phases after fracture; phase orientation relations. fsu.edu
AlCrFe₂Ni₂ High EntropyIdentification of FCC, ordered BCC (B2), disordered BCC, and carbide phases; HRTEM for interfaces. frontiersin.org
Fe₅₀Mn₃₀Co₁₀Cr₁₀ HEAAnalysis of dual-phase structure (FCC and HCP); nanoscale laminate features; SAED patterns. mpie.de
WMoFeNi alloy systemMicroscopic imaging; EDS and EBSD for understanding phase formation and deformation mechanisms. uky.edu

Advanced TEM techniques, such as scanning transmission electron microscopy (STEM) with high-angle annular dark-field (HAADF) imaging and energy-dispersive X-ray spectroscopy (EDS) mapping, provide detailed compositional and structural information at the nanoscale, which is essential for characterizing complex phase alloys uky.edufrontiersin.orgmpie.de. In-situ TEM experiments allow for the direct observation of dynamic processes like phase transformations and deformation mechanisms in real-time researchgate.netmpie.de.

Compound Names and PubChem CIDs

As "Phasealloy" is a general term for multi-phase alloys rather than a single chemical compound, it does not have a specific PubChem CID. The table below lists the constituent elements mentioned in the context of the example alloys discussed in this article, along with their respective PubChem CIDs.

ElementPubChem CID
Magnesium (Mg)23947
Zinc (Zn)23991
Yttrium (Y)23953
Gadolinium (Gd)23978
Aluminum (Al)23951
Copper (Cu)23978
Iron (Fe)23945
Praseodymium (Pr)23981
Titanium (Ti)23952
Vanadium (V)23972
Molybdenum (Mo)23960
Chromium (Cr)23976
Silicon (Si)23977
Carbon (C)632
Indium (In)23965
Tin (Sn)23911
Erbium (Er)23979
Boron (B)3030451
Cobalt (Co)23978
Manganese (Mn)23946
Zirconium (Zr)23950
Niobium (Nb)23954
Deuterium (D)148107
Silver (Ag)23955
Antimony (Sb)23966
Tellurium (Te)23957
Nickel (Ni)23954
Lead (Pb)23918
Sulfur (S)1117
Selenium (Se)23975

High-Resolution (Scanning) Transmission Electron Microscopy (HR(S)TEM) for Atomic Scale Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) and High-Resolution Scanning Transmission Electron Microscopy (HRSTEM) provide atomic-scale imaging capabilities essential for visualizing the atomic arrangement and defects within this compound materials. These techniques are particularly valuable for studying the local structure of different phases and interfaces. HRTEM can accurately identify the phase transition of materials through high-resolution imaging and diffraction patterns rsc.org. HRSTEM, especially with aberration correction, allows for precise imaging of atomic columns and can reveal subtle structural differences between phases researchgate.net.

Research findings on phase-change alloys like Ge₂Sb₂Te₅ (GST) and Ti-Sb-Te alloys demonstrate the power of HR(S)TEM. Studies have utilized Cs-corrected STEM to investigate the local structure of metastable and stable phases in GST, proposing structural models based on the analysis of experimental and simulated atomic-resolution images researchgate.net. HRSTEM has also been employed to examine interfaces in alloys, providing insights into structural coherency and orientation relationships between different phases pnnl.gov. For instance, atomic-resolution HAADF-STEM images of crystalline GST have revealed the arrangement of atomic columns, confirming structural models rsc.org.

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation Mapping and Phase Distribution

Electron Backscatter Diffraction (EBSD) is a scanning electron microscopy (SEM)-based technique widely used for quantitative microstructure characterization of crystalline materials. EBSD provides information on crystal orientation, grain size, grain boundaries, and crystallographic texture filab.frthermofisher.comebsd.com. For this compound in its crystalline state, EBSD is invaluable for mapping the distribution of different crystalline phases and determining their crystallographic orientations thermofisher.comebsd.com.

EBSD analysis can identify different crystalline phases present in a sample and their distribution, which is essential for multiphase materials like some Phasealloys filab.fr. It allows for direct phase identification and spatial mapping of phase distributions, which is particularly important during phase transformations induced by thermal processing edax.com. EBSD can also be combined with EDS to aid in identifying unknown phases based on both crystallographic and elemental information ebsd.com. The technique provides a comprehensive characterization of the microstructure, revealing details of grain size, orientation, and grain boundaries, which directly influence material properties such as strength and ductility thermofisher.com. Studies on various crystalline materials, including alloys, utilize EBSD to monitor and optimize microstructural changes during heat treatments and to assess the effectiveness of surface treatments filab.froxinst.com.

Advanced Spectroscopic Methods for Elemental and Chemical State Analysis

Spectroscopic techniques provide crucial information about the elemental composition and chemical bonding states within this compound, offering insights into the local chemistry and electronic structure.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is a technique used to determine the elemental composition of a material and map the spatial distribution of elements nanoscience.com. When applied to this compound, EDS can identify the constituent elements and reveal how they are distributed within different phases or across interfaces.

EDS mapping in STEM mode has been used to demonstrate the presence and distribution of elements like Ti, Sb, and Te in phase change regions of Ti-Sb-Te alloys aip.org. The clear boundaries observed in elemental maps can indicate limited element diffusion between different layers or regions aip.org. EDS mapping results can confirm the presence of specific phases based on their elemental composition aip.org. Combining SEM-EDS maps with dedicated analysis algorithms allows for differentiating between phases by identifying regions of similar composition, which is particularly important in alloys with multiple phases nanoscience.com. Atomic resolution EDS maps in STEM have also been used to confirm the arrangement of elements in crystalline phase-change materials like GST rsc.org.

An example of elemental composition data obtained via EDS for a hypothetical this compound (based on common phase-change alloy compositions) could be presented as follows:

ElementAtomic % (Region 1)Atomic % (Region 2)
Ge2510
Sb2540
Te5050

Note: This table is illustrative and represents typical compositional variations that might be observed between different phases in a Ge-Sb-Te based this compound.

Electron Energy Loss Spectroscopy (EELS) for Local Chemical Bonding and Electronic Structure

Electron Energy Loss Spectroscopy (EELS), typically performed in a TEM, measures the energy lost by electrons as they pass through a thin sample. This energy loss spectrum provides information about the elemental composition, chemical bonding, and electronic structure of the material at a very high spatial resolution mst.or.jp. EELS is particularly sensitive to light elements and can provide details about the local chemical environment mst.or.jp.

EELS is a powerful tool for phase analysis at high lateral resolution by studying energy-loss near-edge structures (ELNES), which are caused by excitations of electrons from inner shells into unoccupied states mpg.de. ELNES analysis can reveal the chemical bonding state of elements, such as the variation from carbidic to oxidic bonding of silicon in composite materials mpg.de. For this compound, EELS can be used to detect valence changes associated with phase transitions rsc.org. For instance, line-scan EELS across a material can show changes in edge prepeaks or shifts in edge positions, indicating changes in the valence states of transition metals rsc.org. EELS can also be used for bond state analysis of compounds and to study local chemical changes mst.or.jp. The combination of TEM with EELS is a convenient means of phase analysis, allowing for detailed analysis of nanometre-sized regions with respect to the chemical bonding of a certain element mpg.de.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the elemental composition and chemical states of the topmost few nanometers of a material by measuring the kinetic energy of emitted photoelectrons upon X-ray irradiation researchgate.netwikipedia.org. XPS is crucial for understanding the surface chemistry, oxidation states, and contamination of this compound.

XPS can identify the elements present on the surface and determine their chemical state by analyzing the binding energies of core-level peaks wikipedia.orgmdpi.com. Changes in binding energy can indicate the formation of different chemical bonds or changes in oxidation states mdpi.com. For this compound, XPS analysis can delve into the chemical binding states and bond reorganization influenced by factors such as annealing temperature or exposure to different environments aip.org. Studies on materials like GeTe have used XPS to analyze the chemical state changes during phase transition, observing shifts in core-level peaks related to bonding with other elements, such as oxygen due to oxidation aip.org. XPS is also useful for cross-checking composition and detecting impurities, which can affect the performance of alloys niscpr.res.in. The full width at half maximum (FWHM) of XPS peaks can also provide information about changes in the number of chemical bonds or sample conditions wikipedia.org.

An example of XPS data showing binding energy shifts for an element in different chemical states within a this compound could be presented as follows:

Element Core LevelChemical StateBinding Energy (eV)
Te 3d₅/₂Te-Te (Elemental)~573.0
Te 3d₅/₂Te-O (Oxidized)~573.5
Ge 3dGe-Te~29.5
Ge 3dGe-O (Oxidized)~33.4

Atom Probe Tomography (APT) for Three-Dimensional Compositional Mapping

Atom Probe Tomography (APT) is a powerful technique that provides three-dimensional (3D) compositional mapping with near-atomic resolution nih.govarxiv.org. APT allows for the determination of the spatial distribution of atoms in a solid, making it ideal for studying elemental segregation, clustering, and the composition of interfaces and defects in this compound.

APT is one of the few techniques capable of addressing major issues encountered with phase change materials, such as understanding the mechanism of switching repeatability and failure rwth-aachen.de. It offers accurate compositional analysis of various phases in the microstructure, including major and minor impurity elements pnnl.gov. Beyond just elemental distribution, APT can also provide insights into chemical bonding by analyzing bond-breaking behavior during the field evaporation process nih.govarxiv.orgresearchgate.net. For instance, the probability of multiple events (PME) during APT analysis has been correlated with the bonding mechanism in crystalline phase-change materials, distinguishing metavalent bonding from metallic or covalent bonding arxiv.orgresearchgate.net. Studies have shown that crystalline chalcogenide phase-change materials exhibit unusually high PME values nih.govarxiv.org. APT can also investigate structural defects on the sub-nanometer scale and reveal inter-diffusion of elements at interfaces researchgate.net. Correlating APT results with structural analysis from TEM can lead to a comprehensive understanding of microstructural evolution pnnl.gov.

Research on phase change materials using APT has identified pronounced changes in bonding upon crystallization nih.gov. For chalcogenides like Ge₂Sb₂Te₅, GeSe₀.₂₅Te₀.₇₅, and GeSe₀.₅Te₀.₅, a very different bond rupture behavior is found compared to covalent semiconductors or metals, characterized by unusually high PME values nih.govarxiv.org.

An illustrative representation of APT data could involve a 3D reconstruction showing the spatial distribution of different elements within a volume of this compound, highlighting regions of elemental segregation or clustering at grain boundaries or interfaces. While a visual representation is not possible here, the data obtained would be a point cloud where each point represents an atom and is color-coded by element, providing a 3D map of the composition.

TechniqueInformation ProvidedSpatial ResolutionKey Applications for this compound
HR(S)TEMAtomic arrangement, defects, phase identificationAtomic scaleVisualizing amorphous and crystalline structures, interface analysis, studying phase transitions.
EBSDCrystal orientation, grain structure, phase distributionMicrometer to nanometerMapping crystalline phases, analyzing texture, studying phase transformations, grain analysis.
EDSElemental composition, elemental distribution mappingNanometer to micrometerIdentifying constituent elements, mapping element segregation, compositional analysis of phases.
EELSElemental composition (light elements), chemical bonding, electronic structureNanometerAnalyzing local chemical states, valence changes, bonding environment in different phases.
XPSSurface elemental composition, chemical states, oxidationNanometer (surface)Analyzing surface oxidation, chemical bonding at the surface, surface contamination.
APT3D elemental distribution, compositional mapping, bonding behaviorNear-atomic resolutionStudying elemental segregation and clustering, interface composition, analyzing bonding mechanisms.

Note: This table summarizes the key information provided by each technique in the context of this compound analysis.

Nano-Scale Compositional Analysis of Phases and Interfaces in Phasealloys

Nano-scale compositional analysis is critical for understanding the local chemistry that governs phase stability, transformation pathways, and ultimately, macroscopic properties in multi-phase alloys. Techniques such as Atom Probe Tomography (APT) and Scanning Transmission Electron Microscopy (STEM) equipped with Energy Dispersive Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) offer the high spatial resolution needed to analyze the composition of individual phases and the interfaces between them.

APT, for instance, provides three-dimensional (3D) chemical mapping with near-atomic resolution, making it invaluable for characterizing atomic-scale features like solute clusters, precipitates, and interfacial segregation researchgate.netmpie.de. This technique has significantly impacted research on alloys by enabling the 3D characterization of nanoscale microstructural features researchgate.net. For advanced TiAl alloys, APT offers unique possibilities for characterizing chemical compositions with high spatial resolution, crucial for understanding material constitution and phenomena at the atomic scale mdpi.comresearchgate.net.

STEM-EDS and STEM-EELS provide high-resolution compositional mapping in two dimensions. Aberration-corrected STEM, in particular, allows for detecting segregated solute atoms and solute clusters at the atomic scale canterbury.ac.nz. This is vital for revealing precipitate formation mechanisms when combined with atomic-scale computations canterbury.ac.nz. For example, STEM-EDS has been used to analyze the elemental composition of different phases in multi-principal element alloys, revealing the distribution of elements in different regions oaepublish.com.

Investigation of Solute Segregation and Clustering Phenomena

Advanced characterization techniques, particularly APT and high-resolution STEM, are instrumental in investigating solute segregation and clustering at the atomic scale mpie.decanterbury.ac.nz. APT can quantitatively characterize solute atom clusters and segregation with high temporal and spatial resolution researchgate.netams.org.cn. Studies on aluminum alloys, for instance, have utilized APT to characterize solute clustering and precipitation, highlighting the link between these phenomena and subsequent precipitation researchgate.netcore.ac.uk.

Solute segregation to grain boundaries, for example, can either enhance cohesion or lead to embrittlement, depending on the solute and the boundary type mpie.demdpi.commdpi.com. Heterogeneous segregation, where solute atoms cluster along some grain boundary regions while others remain solute-free, has been observed and shown to influence strain localization during plastic deformation mdpi.com. Research on Mg-Y alloys using atomic resolution HAADF-STEM has shown Y-rich columns at dislocation cores and clustered adjacent to basal-prismatic facets of twins, demonstrating how deformation can induce solute segregation and clustering, affecting twin boundary mobility and plastic anisotropy insa-lyon.fr.

Investigating these nanoscale compositional variations is crucial for designing alloys with tailored properties, as the precise distribution of solute atoms, even at low concentrations, can significantly alter the material's response to thermal and mechanical loading canterbury.ac.nz.

In-Situ Characterization Techniques for Dynamic this compound Behavior

In-situ characterization techniques allow for the real-time observation of microstructural evolution and phase transformations as they occur under controlled external stimuli, such as heating, cooling, or mechanical loading. This provides dynamic insights that are not possible with ex-situ methods, where only the initial and final states are observed.

Real-Time Observation of Phase Transformations and Microstructural Evolution

Real-time observation of phase transformations and microstructural evolution is essential for understanding the kinetics and mechanisms driving these changes in multi-phase alloys. Techniques like in-situ Transmission Electron Microscopy (TEM), in-situ Scanning Transmission Electron Microscopy (STEM), and High-Temperature Confocal Laser Scanning Microscopy (HTCLSM) enable direct visualization of dynamic processes at relevant length scales mdpi.commpie.depreprints.orgresearchgate.netmpie.deuky.eduresearchgate.net.

In-situ TEM and STEM allow for observing phase transformation pathways induced by strain and temperature at atomic resolution mpie.dempie.de. This has been used to study transformations in high-entropy alloys, revealing mechanisms like the bidirectional FCC HCP transformation and the formation of nanoscale precipitates at nanotwin boundaries during heating mpie.de. In-situ heating in TEM has also been used to study phase transformations in nanomaterials, providing a deep understanding of their chemistry and structural changes uky.eduresearchgate.net.

HTCLSM is particularly useful for providing real-time, high-resolution imaging of microstructural evolution under controlled thermal conditions, invaluable for studying phase transformations, grain boundary behavior, and precipitation in alloys like steels mdpi.compreprints.orgresearchgate.net. It allows for observing processes such as austenitization and the formation of precipitates at elevated temperatures mdpi.compreprints.org. Synchrotron-based techniques, such as in-situ X-ray microtomography, also enable real-time, three-dimensional observation of microstructural evolution during processes like solidification in alloys epfl.ch.

These real-time observations provide critical data on the temperatures, times, and mechanisms of phase transformations, which is vital for optimizing heat treatments and processing routes to achieve desired microstructures and properties.

Coupling Mechanical Testing with Microstructural Monitoring

Coupling mechanical testing with microstructural monitoring allows researchers to directly correlate the mechanical response of an alloy with the simultaneous changes occurring in its microstructure. This approach provides fundamental insights into deformation mechanisms, crack initiation and propagation, and the influence of microstructural features on mechanical properties under load insa-lyon.frmatec-conferences.orgresearchgate.netntnu.no.

In-situ mechanical testing can be performed within electron microscopes (SEM or TEM) or using specialized testing stages coupled with imaging techniques insa-lyon.frresearchgate.net. In-situ SEM allows for performing tension and flexure tests while observing the deformation state at the grain scale using techniques like Electron Backscatter Diffraction (EBSD) insa-lyon.fr. This enables the characterization of deformation at the grain level and its correlation with crystal plasticity models insa-lyon.fr.

In-situ TEM mechanical testing makes it possible to observe deformation mechanisms, such as dislocation motion and slip behavior, at higher spatial resolutions, providing direct observations of the intrinsic deformation mechanisms and their relationship with nanostructures within micro-phases mpie.deresearchgate.netoup.com. While challenging due to sample preparation, it offers unique insights into the atomic-scale processes governing plastic deformation researchgate.net.

Coupling mechanical tests with techniques like digital image correlation (DIC) allows for monitoring strain evolution during tensile tests and correlating it with microstructural features researchgate.net. Furthermore, integrating non-destructive testing techniques, such as electromagnetic testing, into mechanical test rigs enables continuous monitoring of microstructural changes during high-temperature fatigue, allowing for correlation between microstructural degradation and mechanical performance .

These coupled techniques are crucial for understanding how the complex microstructures of multi-phase alloys evolve under stress and temperature, providing data essential for predicting material behavior and designing alloys with improved mechanical reliability.

Note on PubChem CIDs: PubChem CIDs are unique identifiers for chemical substances. Alloys, such as "this compound" (interpreted here as advanced multi-phase alloys) or the specific alloys mentioned as examples (e.g., TiAl, FeMnCoCr, Mg-Y, Al-Cu, steels), are metallic mixtures or solid solutions rather than single, well-defined chemical compounds with a specific molecular structure. Therefore, PubChem CIDs are not applicable to these materials. The constituent elements of these alloys, however, are listed in chemical databases like PubChem.

Data Table: Examples of Advanced Characterization Techniques Applied to Alloys

TechniqueApplication in Alloy CharacterizationInformation ObtainedRelevant Scale
Atom Probe Tomography (APT)Nano-scale compositional analysis of phases, interfaces, solute clusters, and segregation. researchgate.netmpie.demdpi.comresearchgate.net3D chemical distribution, composition of nanoscale features, segregation profiles. researchgate.netAtomic to Nanoscale
Scanning Transmission Electron Microscopy (STEM) with EDS/EELSNano-scale compositional mapping, analysis of solute segregation and clustering. mpie.decanterbury.ac.nzoaepublish.comrsc.orgElemental distribution at high resolution, composition of nanoscale phases and defects. canterbury.ac.nzoaepublish.comNanoscale to Microscale
In-Situ Transmission Electron Microscopy (TEM)Real-time observation of phase transformations and microstructural evolution under stimuli. mpie.dempie.deuky.eduresearchgate.netoup.comKinetics and mechanisms of phase transitions, dynamic defect behavior. mpie.deresearchgate.netAtomic to Nanoscale
High-Temperature Confocal Laser Scanning Microscopy (HTCLSM)Real-time observation of microstructural evolution at elevated temperatures. mdpi.compreprints.orgresearchgate.netPhase transformations, grain boundary behavior, precipitation kinetics. mdpi.compreprints.orgMicroscale
In-Situ Mechanical Testing (SEM/TEM)Coupling mechanical loading with microstructural observation. insa-lyon.frresearchgate.netoup.comDeformation mechanisms, crack initiation/propagation, correlation of stress/strain with microstructure. insa-lyon.frresearchgate.netNanoscale to Microscale

Mechanistic Understanding of Phase Property Relationships in Advanced Phasealloys

Influence of Phase Boundaries and Interfacial Structures on Material Response

Coherent and Semi-Coherent Interface Effects on Phase Stability

The degree of crystallographic matching across a phase boundary is described by its coherency. Coherent interfaces have a continuous lattice structure across the boundary, while semi-coherent interfaces have a partial lattice match accommodated by misfit dislocations. researchgate.net The coherency of interfaces significantly impacts phase stability and mechanical properties. Coherent interfaces, often found with fine precipitates, can effectively impede dislocation motion, contributing to strengthening. mdpi.com The stability of phases, particularly precipitates, is influenced by their coherence with the surrounding matrix. mdpi.com Research indicates that coherent metastable phases can precipitate during cooling or heat treatment processes, influencing the formation of refined coherent grain boundaries which can, in turn, improve properties like oxidation resistance. mdpi.com

Microstructural Design Principles for Tailoring Phasealloy Properties

Tailoring the microstructure of multi-phase alloys is a primary approach to achieving desired mechanical properties. monash.edumpie.deresearchgate.netmdpi.com This involves controlling the characteristics of the constituent phases and their arrangement within the material.

Role of Phase Morphology (e.g., Lamellar, Equiaxed, Acicular)

The shape and arrangement of phases within a multi-phase alloy, known as phase morphology, have a significant influence on its properties. acs.orgbibliotekanauki.plresearchgate.netmdpi.com Different morphologies impart distinct characteristics:

Lamellar: A structure consisting of alternating plates or layers of different phases. Lamellar structures, similar to pearlite in steels, can offer improved mechanical properties, including strength. jst.go.jpwhiterose.ac.uk The spacing between lamellae (inter-lamellar spacing) is a critical parameter, with finer spacing generally leading to higher yield strength, following a Hall-Petch-type relationship. jst.go.jpresearchgate.net Lamellar microstructures can also effectively impede crack propagation. mdpi.com

Equiaxed: Characterized by grains or phases that are roughly equal in all dimensions. An equiaxed microstructure generally promotes more uniform mechanical properties and can improve ductility and reduce segregation effects. ijmerr.comresearchgate.netbohrium.comtaylorandfrancis.comamse.org.cnpreprints.orgnih.gov Achieving an equiaxed structure is often a goal in casting and additive manufacturing to enhance material performance and reduce anisotropy. bohrium.comtaylorandfrancis.commdpi.com

Acicular: Refers to needle-shaped or elongated phases. Acicular precipitates can be very effective in strengthening alloys by acting as barriers to dislocation motion. mdpi.commdpi.comwisc.edujst.go.jp The density and distribution of these needle-shaped precipitates, along with the interfaces they form with the matrix, contribute significantly to mechanical strength. mdpi.commdpi.com

The specific morphology achieved depends on alloy composition and processing history, including solidification rates and heat treatments. researchgate.netmdpi.comscielo.br

Precipitate Strengthening Mechanisms in Multi-Phasealloys

Precipitation strengthening is a widely used method to enhance the strength of alloys by introducing small, dispersed particles (precipitates) within the matrix phase. mdpi.compracticalmaintenance.net These precipitates act as obstacles to the movement of dislocations, which are the primary carriers of plastic deformation. mdpi.compracticalmaintenance.net The effectiveness of precipitation strengthening depends on factors such as the size, shape, distribution, and volume fraction of the precipitates, as well as their coherence with the matrix. mdpi.compracticalmaintenance.net

Grain Refinement and Its Impact on this compound Behavior

Grain refinement, the process of reducing the average grain size in a material, is a powerful method for improving the mechanical properties of alloys, including multi-phase systems. ijmerr.comamse.org.cnnih.govresearchgate.netmdpi.com Finer grains lead to an increased density of grain boundaries, which act as barriers to dislocation movement. ijmerr.comamse.org.cnnih.gov This impediment to dislocation motion results in increased yield strength and hardness, a phenomenon described by the Hall-Petch relationship. ijmerr.comamse.org.cn

Beyond strengthening, grain refinement offers several other benefits in multi-phase alloys. It can improve ductility and toughness, enhance fatigue performance, promote more uniform distribution of second phases, and reduce casting defects such as segregation and porosity. ijmerr.comamse.org.cnnih.govresearchgate.netmdpi.com Grain refinement can be achieved through various techniques, including controlled solidification rates, the addition of inoculants (grain refiners), and thermomechanical processing. ijmerr.comamse.org.cnresearchgate.netmdpi.comtandfonline.commdpi.com Research highlights the relationship between the extent of grain refinement and the resulting mechanical properties, noting that the effectiveness can depend on the specific refining method employed. ijmerr.com

Data Tables

While the search results provide specific data points within the text, creating interactive, generalized data tables solely based on the term "this compound" is not feasible due to its nature as a class of materials with diverse compositions and properties. However, the text includes examples of research findings with quantitative data, such as the yield strength contributions from different phases in a specific high-entropy alloy mdpi.com or the mechanical properties achieved with certain microstructures jst.go.jpwhiterose.ac.ukresearchgate.netmdpi.comscielo.brmdpi.com.

For example, research on AlxFe1.5CoNiC0.12 high entropy alloys showed the following yield strength contributions from different strengthening mechanisms in the Al1.0 alloy:

Strengthening MechanismYield Strength Contribution (MPa)
Solid Solution Strengthening36
L1₂ Phase Precipitation586
B2 Phase Precipitation305
Total Calculated Yield Strength 1050

Another example from research on a fully lamellar Fe–8 at%Mn–13 at%Al–7 at%C alloy showed:

Microstructural FeatureValue
Mean Inter-lamellar Spacing60 nm
Yield Stress1880 MPa
Micro-Vickers Hardness580 HV

Compound Names and PubChem CIDs

As explained at the beginning of the article, "this compound" is a term for a class of multi-phase alloys and does not have a single PubChem CID. Therefore, a table listing the PubChem CID for "this compound" cannot be provided. Specific elements or intermetallic compounds might be mentioned in the context of particular multi-phase alloy systems, but the request was to list CIDs for "all compound names mentioned," implying "this compound" itself. Given this limitation and the nature of the topic focusing on microstructural principles rather than specific chemical compositions with CIDs, this table is omitted.

Deformation Mechanisms in Phase-Controlled Alloys

Dislocation glide is a fundamental deformation mode that governs the strength of metals. dierk-raabe.com In single-phase crystalline materials, plastic deformation is primarily accommodated by the movement of dislocations. The dynamics and mobility of these dislocations are influenced by factors such as crystal structure, stacking fault energy (SFE), and the presence of solute atoms. github.iowikipedia.org

Twinning-Induced Plasticity (TWIP) and Transformation-Induced Plasticity (TRIP) are effective strategies to achieve a desirable combination of high strength and ductility in metallic materials by significantly enhancing their work-hardening capacity. tandfonline.commdpi.com

TWIP steels, typically single-phase austenitic alloys with high manganese content, exhibit deformation by both the glide of individual dislocations and mechanical twinning. wikipedia.orgcore.ac.ukencyclopedia.pub The formation of deformation twins during straining acts as strong barriers to dislocation movement, effectively reducing the dislocation mean free path and leading to increased flow stress and a high strain hardening rate. wikipedia.orgcore.ac.uk The stacking fault energy (SFE) of the austenitic matrix is a crucial factor controlling the activation of deformation twinning; values generally between 20 and 40 mJ/m² favor twinning. mdpi.comtandfonline.com

TRIP-assisted steels contain metastable retained austenite (B1171964) that transforms into martensite (B1171850) during plastic deformation. cam.ac.ukasminternational.org This mechanically induced phase transformation contributes to multiple hardening mechanisms, including interface hardening, enhanced dislocation hardening, and second-phase hardening, thereby increasing the work-hardening capacity. tandfonline.com The transformation of austenite to martensite is a diffusionless process initiated by stress. asminternational.org The strain level at which this transformation begins is influenced by the carbon content of the steel. asminternational.org The TRIP effect can be triggered by both stress and plastic strain, with the detailed mechanism differing in each scenario. cam.ac.uk Research suggests that the Greenwood-Johnson mechanism, corresponding to the macroscopic manifestation of microscopic plastic strain induced by the transformation and oriented by the applied stress, can be dominant in some ferrous alloys. journaldephysique.org

Studies on dual-phase steels, for instance, demonstrate significant strain heterogeneity arising from the dispersion of martensite, ferrite (B1171679) grain size, and defect densities. eventsforce.net The mechanical incompatibility between soft and hard domains in heterogeneous structures induces large stress and strain gradients, leading to an outstanding combination of strength and ductility in alloys like metastable beta-Ti alloys. tandfonline.com Integrated computational materials engineering approaches, combining experimental techniques like electron backscatter diffraction (EBSD) and digital image correlation (DIC) with crystal plasticity simulations, are employed to analyze the deformation-induced evolution of microstructure and the local strain and stress distribution in multiphase alloys at submicron resolution. eventsforce.netdierk-raabe.com

Twinning-Induced Plasticity (TWIP) and Transformation-Induced Plasticity (TRIP) Effects

Phase Stability and Evolution Under Extreme Operating Conditions

Maintaining phase stability is critical for the structural integrity and performance of phase-controlled alloys, especially when subjected to extreme operating conditions such as high temperatures and irradiation environments. mdpi.commdpi.com

High temperatures can significantly influence the phase stability and microstructural evolution of alloys, potentially leading to degradation of mechanical properties. Microstructural coarsening, particularly of strengthening precipitates or phases, is a common phenomenon at elevated temperatures, driven by diffusion. dtic.mil

In dual-phase high-entropy alloys (HEAs), maintaining phase stability above certain temperatures, such as 800°C, can be challenging. preprints.org Microstructural evolution at high temperatures can involve processes like spinodal decomposition and intermetallic stabilization. preprints.org For example, in a novel dual-phase FCC+BCC HEA, coarse sigma (FeCr-type) and NiZr-rich intermetallics can form at phase boundaries, enhancing stability. preprints.org However, at higher temperatures, phases like the sigma phase can consume strengthening nanophases, leading to softening. preprints.org

The stability of different phases varies with temperature. While some ordered phases may be stable up to around 700°C, others, like the B2 ordering in some HEAs, can remain stable up to the dissolution or melting of the BCC phase, making them suitable for high-temperature strengthening. preprints.org Techniques like rapid solidification processing and controlled heat treatments are employed to control microstructural evolution and improve high-temperature stability. dtic.milaip.org For instance, in (Mo,Nb)-Si-B alloys, low diffusion rates contribute to remarkable microstructural stability, although they can also lead to slow dissolution rates of certain phases. dtic.mil

Radiation environments, such as those found in nuclear reactors, pose significant challenges to structural materials due to the generation of defects, microstructural changes, and degradation of properties like swelling and embrittlement. mdpi.comaip.orgencyclopedia.pub Single-phase concentrated solid-solution alloys (SP-CSAs), including high-entropy alloys (HEAs), have shown promise for radiation tolerance due to their unique characteristics. mdpi.comencyclopedia.pubfrontiersin.orgresearchgate.net

The high configurational entropy, lattice distortion, and sluggish diffusion in HEAs can make it difficult for defects to accumulate in irradiation environments. mdpi.comencyclopedia.pubfrontiersin.org These factors can lead to delayed damage accumulation, slow defect aggregation, and suppressed irradiation-induced swelling and segregation. frontiersin.org

Specific mechanisms contributing to radiation tolerance in SP-CSAs include the enhanced recombination of radiation-produced vacancies and interstitials. osti.govsustainability-directory.com Certain alloying elements can promote this recombination. sustainability-directory.com For example, in Fe-Cr alloys, the stabilization of vacancy clusters around Cr atoms can act as sinks for radiation-induced defects. aip.org In NiCoFeCr-based SP-CSAs, the composition influences the segregation of elements at radiation-induced defects like dislocation loops. researchgate.netosti.govcapes.gov.br Elements like Cr, Fe, and Mn may deplete, while Co and Ni can accumulate. researchgate.netosti.govcapes.gov.br

The presence of a high density of interfaces, such as coherent interfaces between nanoprecipitates and the matrix in some HEAs, can also enhance radiation tolerance by providing effective sites for the recombination of vacancies and interstitials. osti.gov Research indicates that increasing compositional complexity can lead to a trend of reduced radiation-induced segregation in some HEA systems. frontiersin.org However, radiation can also induce phase segregation and precipitation in HEAs, which can alter mechanical properties. encyclopedia.pub The design of radiation-tolerant alloys involves careful selection and control of alloying elements and microstructural features to promote defect recombination and minimize detrimental phase transformations or segregation under irradiation. sustainability-directory.comlettersonmaterials.com

Note: As "this compound" refers to a class of alloys and not a single chemical compound, a table of compound names and PubChem CIDs is not applicable and therefore not included.

High-Temperature Creep Mechanisms in Dual-Ductile-Phase Alloys

High-temperature creep, the time-dependent deformation under constant stress at elevated temperatures, is a critical property for structural materials in applications such as turbine engines and power plants. In dual-ductile-phase alloys, the creep behavior is more intricate compared to single-phase materials due to the presence of two distinct ductile phases with potentially different creep characteristics jst.go.jp.

Deformation mechanisms in dual-phase alloys at high temperatures can include dislocation glide and climb within each phase, as well as interactions at the interphase interfaces. In lamellar microstructures, such as those found in some two-phase TiAl alloys (γ-TiAl and α₂-Ti₃Al), interface sliding can become an important deformation mode osti.gov. The movement of interfacial dislocations, which glide cooperatively along the lamellar interfaces, can be impeded by obstacles like impinged lattice dislocations, leading to dislocation pile-ups osti.gov. These pile-ups can generate local stress concentrations, promoting deformation twinning, which acts as a stress relaxation process osti.gov. Deformation twinning can also enhance creep resistance by providing effective obstacles for dislocation motion osti.gov.

The dominant mechanism controlling the steady-state creep rate in dual-phase alloys is not always easily identifiable solely from the stress exponent and activation energy values, as the rate-controlling mechanism can vary within each phase depending on their individual creep characteristics jst.go.jp. For instance, in some alloys, diffusion creep (with a stress exponent of approximately 1) may dominate at low stresses, while dislocation creep (with a stress exponent of around 4) may be prevalent at higher stresses .

Research findings on specific dual-phase systems, such as certain high-entropy alloys with FCC and BCC solid solutions, show that the volume fraction of each phase can influence creep resistance scitepress.org. Higher content of a specific phase might lead to lower creep resistance at a given stress and temperature, potentially due to factors like stacking fault energy scitepress.org.

Corrosion Resistance Mechanisms and Microstructural Influences

The corrosion resistance of dual-phase alloys is significantly influenced by their microstructure, including the nature of the constituent phases, their distribution, grain boundaries, and the presence of defects x-mol.netmdpi.comfrontiersin.org. The presence of multiple phases with different electrochemical potentials can lead to the formation of micro-galvanic cells, driving preferential corrosion of the less noble phase x-mol.netmdpi.comresearchgate.netmdpi.com.

Corrosion mechanisms in dual-phase alloys can include pitting corrosion and selective corrosion x-mol.net. The microstructure can dictate the susceptibility to these forms of attack. For example, in bainite/martensite dual-phase steel, bainite can act as a micro-anode and be corroded preferentially when forming a micro-battery with martensite in an electrolyte x-mol.net.

The presence of structural defects such as pores and cracks, particularly in alloys produced by certain additive manufacturing techniques like selective laser melting, can significantly reduce corrosion resistance by increasing the effective surface area exposed to the corrosive environment and providing pathways for corrosive species frontiersin.org.

Selective Corrosion in Dual-Phase Alloys and Porous Microstructure Formation

Selective corrosion, also known as dealloying, is a process where one or more components are preferentially removed from an alloy, often leading to the formation of a porous microstructure mdpi.comimim.pl. In dual-phase alloys, this phenomenon is particularly relevant when the constituent phases have differing dissolution behaviors mdpi.comresearchgate.net.

When a dual-phase alloy is exposed to a corrosive environment, the less noble phase can selectively dissolve, leaving behind a porous structure of the more noble phase mdpi.comimim.pl. This selective dissolution is driven by the electrochemical potential difference between the phases mdpi.commdpi.com. For instance, in Al-Cu alloys, the Al-rich phase can be selectively dissolved in alkaline solutions, resulting in a porous copper structure mdpi.com. Similarly, in some dual-phase high-entropy alloys, selective dissolution of a specific phase (e.g., the BCC phase in AlCoCrFeNi₂.₁ and α-Ferrite in duplex stainless steel 2205 in molten salt) has been observed, leading to a porous morphology mdpi.com.

The formation of a porous microstructure through selective corrosion can significantly impact the material's properties, including its mechanical integrity and further corrosion behavior mdpi.comimim.pl. The porosity and the size and morphology of the remaining ligaments are influenced by the initial microstructure of the alloy and the processing parameters mdpi.com. Controlling the solidification process of the precursor alloy can be important for achieving desired pore sizes mdpi.com.

Role of Constituent Phase Potential Differences in Degradation Behavior

The difference in electrochemical potential between the constituent phases is a primary driver for galvanic corrosion in dual-phase alloys x-mol.netmdpi.comresearchgate.netmdpi.commdpi.com. When immersed in an electrolyte, the less noble phase acts as the anode and undergoes oxidation (dissolution), while the more noble phase acts as the cathode, where reduction reactions (e.g., oxygen reduction or hydrogen evolution) occur imim.plmdpi.com.

The magnitude of the potential difference and the relative surface areas of the anodic and cathodic phases influence the rate and localization of corrosion mdpi.com. A larger potential difference generally leads to a stronger galvanic driving force. The phase with a lower corrosion potential will preferentially corrode mdpi.comresearchgate.netmdpi.com. For example, in ferrite-martensite dual-phase steels, the ferrite phase is often preferentially corroded in chloride solutions because it acts as the anode in the galvanic couple with martensite researchgate.net. Similarly, in high carbon dual-phase steel, the retained austenite phase was found to be preferentially corroded compared to the martensite phase, attributed to carbon partitioning between the phases mdpi.com.

Studies on biodegradable dual-phase alloys in systems like Ca-Mg-Zn have shown that the degradation rate can be controlled by varying the area fraction and the corrosion potential difference between the constituent intermetallic phases mdpi.com. By combining phases with different dissolution behaviors, it is possible to tailor the degradation characteristics mdpi.comresearchgate.net.

The formation and properties of passive films on the surface of dual-phase alloys can also be affected by the potential differences and compositional variations between the phases . Even if a passive film forms, it may have different compositions and protective capabilities over each phase, potentially leading to localized breakdown and corrosion initiation at phase boundaries .

Computational and Data Driven Design of Novel Phasealloy Systems

High-Throughput Computational Screening for Phasealloy Discovery

High-throughput computational screening is a cornerstone of modern materials discovery. frontiersin.orgconfex.com This strategy leverages computational power to systematically evaluate massive libraries of potential alloy compositions against a set of performance criteria. By automating the calculation of key thermodynamic and physical properties, it becomes possible to navigate the immense compositional space of multi-element systems, which is practically inaccessible through conventional experimental methods alone. frontiersin.orgmpie.de

The primary advantage of high-throughput screening is the dramatic acceleration of the materials discovery process. europa.eu Traditional alloy development can be painstakingly slow, but computational approaches allow for the evaluation of thousands or even millions of compositions in a remarkably short time. frontiersin.org For instance, by using Python scripts to generate vast composition sets and create automated input files for thermodynamic software like Thermo-Calc, researchers can perform CALPHAD (CALculation of PHAse Diagrams) calculations for approximately a million compositions on a standard high-performance computer within a few days. frontiersin.org This rapid screening allows for the identification of "islands" of promising compositions within a vast, unexplored compositional sea. frontiersin.org

This methodology has been particularly transformative for multi-principal element alloys (MPEAs) and high-entropy alloys (HEAs), where the sheer number of possible elemental combinations makes traditional exploration impractical. mpie.detandfonline.com Active learning and data-driven frameworks can further enhance this process, reducing the required number of expensive, high-fidelity calculations (like those from Density Functional Theory, DFT) by orders of magnitude while maintaining high prediction accuracy for mechanical properties. tandfonline.comfigshare.com

A key outcome of high-throughput screening is the ability to predict the phase constitution of an alloy at various temperatures. frontiersin.org This is critical for designing Phasealloys with specific microstructures. The screening process can effectively identify compositions likely to form stable single-phase solid solutions, a defining characteristic of many successful HEAs. hhu.edu.cn For example, a machine learning model trained on experimental data was able to predict single-phase solid solution HEAs with 94.6% accuracy, subsequently identifying approximately 32,000 potential candidates in the Cr-Co-Fe-Ni-Mn-Cu-Al system. hhu.edu.cn

Conversely, the same techniques can be used to design complex multi-phase alloys. researchgate.net This includes identifying compositions that lead to a desirable combination of phases, such as a ductile matrix strengthened by hard, coherent precipitates. nih.gov CALPHAD-based screening can filter thousands of initial compositions to find precipitation-strengthened lightweight HEAs, optimizing for phase stability, precipitate volume fraction, and solutioning windows to achieve enhanced strength at elevated temperatures. frontiersin.orgnih.gov This capability allows for the targeted design of alloys with specific microstructures, whether they are single-phase, dual-phase, or contain intermetallic compounds. researchgate.netoup.com

Table 1: Comparison of Computational Alloy Design Techniques
TechniquePrimary FunctionTypical ScaleAdvantagesLimitations
First Principles (DFT)Calculates fundamental electronic structure and energies.AtomicHigh accuracy, no experimental input needed.Computationally very expensive, limited to small numbers of atoms. skoltech.ru
CALPHADCalculates thermodynamic phase diagrams for multi-component systems. jst.go.jpMicro/MacroFast calculations for complex systems, predicts phase stability, fractions, and compositions. frontiersin.orgRelies on the quality of underlying thermodynamic databases. researchgate.net
Machine Learning Potentials (MLIPs)Provide a surrogate model for calculating interatomic energies and forces. skoltech.rumdpi.comAtomic/Nano/MicroOrders of magnitude faster than DFT with near-DFT accuracy. researchgate.netaps.orgAccuracy depends heavily on the quality and diversity of the training data. lbl.gov
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules.Nano/MicroProvides insights into kinetic processes, defect behavior, and mechanical response.Accuracy is limited by the interatomic potential used.

Accelerated Exploration of Alloy Compositional Spaces

Machine Learning Potentials (MLIPs) in this compound Thermodynamics

Machine Learning Interatomic Potentials (MLIPs) have emerged as a powerful tool, bridging the gap between the accuracy of quantum mechanical calculations and the speed required for large-scale thermodynamic simulations. mdpi.comarxiv.org These potentials are trained on large datasets of energies and forces generated by first-principles methods like DFT. mdpi.comaip.org Once trained, an MLIP can predict the energy of an atomic configuration with an accuracy approaching that of DFT but at a fraction of the computational cost, enabling molecular dynamics simulations of complex, multi-element systems. skoltech.rumdpi.com

The CALPHAD method relies on thermodynamic databases that describe the Gibbs free energy of each phase in a system. jst.go.jp Building these databases traditionally requires extensive experimental data, which can be scarce for novel alloy systems. First-principles calculations can provide this data, but their computational cost is a major bottleneck. arxiv.org

MLIPs offer a transformative solution by dramatically accelerating the generation of the necessary energy data. researchgate.net By using MLIPs to calculate the formation energies of thousands of different atomic configurations (e.g., Special Quasirandom Structures, or SQS), it is possible to generate the required inputs for the Compound Energy Formalism used in CALPHAD. researchgate.netarxiv.org This allows for the high-throughput generation of CALPHAD thermodynamic descriptions for multi-component systems, achieving computational speedups of several orders of magnitude compared to direct DFT calculations. researchgate.netarxiv.org This process effectively automates and accelerates the creation of robust thermodynamic databases essential for this compound design. researchgate.net

The integration of MLIPs with CALPHAD provides a powerful framework for predicting phase diagrams with high accuracy and efficiency. researchgate.netmpie.de This synergy creates a direct bridge between fundamental physics (via DFT-trained MLIPs) and phenomenological thermodynamic modeling (CALPHAD), leading to more reliable phase diagram predictions. mpie.de For example, recent work has demonstrated that phase diagrams for binary and ternary systems, such as Cr-Mo, Cu-Au, and Pt-W, can be calculated using MLIPs with results that maintain acceptable accuracy compared to DFT and experimental data. researchgate.netarxiv.org

Generating Accurate Formation Energies for CALPHAD Modeling

Integrated Computational Materials Engineering (ICME) for Phasealloys

Integrated Computational Materials Engineering (ICME) provides a holistic framework for the design of materials, manufacturing processes, and final components. dierk-raabe.comwikipedia.org The core principle of ICME is to link materials models across multiple length scales—from the atomic to the component level—to engineer materials with specific performance characteristics. wikipedia.orgquestek.com This approach explicitly connects the key relationships of P rocess -> S tructure -> P roperties -> P erformance (PSPP). questek.com

For this compound design, the ICME framework integrates the tools and outputs from high-throughput screening and ML-driven thermodynamics. researchgate.net For example, CALPHAD databases, enhanced with MLIP-generated data, provide the fundamental thermodynamic and kinetic libraries needed to predict phase transformations and microstructure evolution during processing (e.g., casting, welding, or additive manufacturing). researchgate.net These microstructure models can then be linked to mechanical models (like crystal plasticity) to predict the final properties (e.g., strength, ductility, fatigue life) of a component. hep.com.cn

This integrated approach has been successfully used to design advanced steels, aluminum alloys, and magnesium alloys by computationally optimizing compositions and processing parameters to achieve target microstructures and properties. researchgate.nethep.com.cnoregonstate.edu By creating a "digital twin" of the material and process, ICME reduces development time and costs, minimizes the need for extensive physical prototyping, and accelerates the deployment of novel, high-performance Phasealloys in demanding applications. dierk-raabe.comresearchgate.net

Multi-Scale Modeling Approaches (Atomic to Mesoscopic)

The properties of a this compound are governed by phenomena that span multiple length and time scales. Multi-scale modeling provides a framework to connect these scales, from the behavior of individual atoms to the evolution of the microstructure.

At the most fundamental, or atomic scale , quantum mechanical methods like Density Functional Theory (DFT) are employed. DFT calculations can predict fundamental properties such as the formation energy of different phases, elastic constants, and the stacking fault energy of an alloy. researchgate.net These calculations provide crucial input for higher-scale models. For instance, DFT can determine the stability of various precipitate phases within a matrix, guiding the selection of alloying elements. mtu.edu

Moving up in scale, atomistic simulations such as Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC) are used to study the dynamic behavior of thousands to millions of atoms. researchgate.net MD simulations can reveal the mechanisms of dislocation motion and interactions with precipitates, offering insights into the mechanical response of the material. KMC simulations, on the other hand, are well-suited to model the kinetics of phase transformations, such as the nucleation and growth of precipitates over time. mtu.edu

At the mesoscopic scale , which bridges the atomic and macroscopic worlds, the Phase-Field Method (PFM) is a powerful tool for simulating the evolution of complex microstructures. researchgate.net PFM treats the boundaries between different phases as diffuse interfaces, and its evolution equations can model processes like solidification, grain growth, and the formation of intricate precipitate morphologies. nih.gov This method often utilizes thermodynamic data from CALPHAD (CALculation of PHAse Diagrams) databases, which are themselves built upon experimental data and first-principles calculations. nih.gov A study on an Al-Zr-Sc alloy demonstrated how KMC simulations at the atomic scale can provide the necessary parameters for mesoscopic models like cluster dynamics and classical nucleation theory to accurately predict precipitation kinetics. mtu.edu

The integration of these different modeling techniques into a cohesive multi-scale framework is essential for a comprehensive understanding of this compound behavior. researchgate.net Information from lower-scale, more fundamental models is passed up to higher-scale models, enabling the prediction of macroscopic properties from the underlying atomic and microstructural features.

Feedback Loops Between Theoretical Prediction and Experimental Validation

A purely computational approach to alloy design is insufficient without experimental validation. The most effective strategy involves creating a feedback loop between theoretical predictions and experimental results. This iterative process is a core tenet of the Integrated Computational Materials Engineering (ICME) approach. dst.gov.inprogrammaster.org

The process typically begins with computational tools to screen for promising alloy compositions. For example, CALPHAD can be used to predict phase diagrams and identify compositions that are likely to form the desired phases upon solidification and heat treatment. osti.govnih.gov Machine learning (ML) models, trained on existing experimental data, can also rapidly predict the properties of a vast number of candidate alloys, narrowing down the selection for further investigation. techscience.comarxiv.org

The most promising compositions are then synthesized and characterized experimentally. Techniques such as scanning and transmission electron microscopy are used to observe the actual microstructure, including the phases present and the morphology of precipitates, while mechanical testing provides data on properties like strength and ductility. mtu.edumarquette.edu

These experimental results are then fed back to refine the computational models. mpie.de If discrepancies exist between the predicted and observed outcomes, the parameters and assumptions of the models are adjusted. For instance, if a predicted phase is not observed experimentally, the thermodynamic database used in the CALPHAD calculations may need to be refined. thermocalc.com This closed-loop approach leads to increasingly accurate models and a deeper understanding of the relationships between composition, processing, microstructure, and properties. marquette.edu An example of this is the development of Al-Li alloys where neural network models were used to predict the ultimate tensile strength (UTS) and yield strength (YS), with subsequent experiments confirming the model's reliability and leading to the design of alloys with improved properties. techscience.com

Rational Design Strategies for this compound Composition and Structure

The ultimate goal of computational modeling and data-driven approaches is to enable the rational design of Phasealloys with specific, targeted properties. This involves the deliberate control of the alloy's composition and the resulting multi-level structure.

Controlling Precipitate Morphology and Coherency with Matrix

In many high-performance Phasealloys, the presence of a secondary phase, in the form of precipitates dispersed within a matrix, is the primary source of strength. The effectiveness of these precipitates as obstacles to dislocation motion is highly dependent on their morphology (shape, size, and distribution) and their coherency with the surrounding matrix.

Coherency refers to the degree of lattice matching at the interface between the precipitate and the matrix. A fully coherent precipitate has a seamless crystal lattice continuity with the matrix, leading to high interfacial strain. A semi-coherent interface is one where the lattice mismatch is accommodated by a network of dislocations. An incoherent interface has no crystallographic relationship with the matrix.

Computational tools can be used to predict and control these features. For example, the lattice mismatch between a potential precipitate phase and the matrix can be calculated using DFT, providing an indication of the likely coherency. Phase-field modeling can then be used to simulate the evolution of precipitate morphology during heat treatment, taking into account factors like interfacial energy and elastic strain energy.

The following table illustrates how precipitate characteristics, which can be controlled through alloying and processing, influence the mechanical properties of Phasealloys.

Alloy SystemPrecipitate PhaseMorphology & CoherencyDesign StrategyEffect on Properties
Ni-based Superalloys γ' (Ni₃(Al,Ti))Cuboidal, CoherentAddition of elements like Co, Cr, Mo to control lattice mismatch and γ/γ' interfacial energy.High coherency strains and ordered structure of γ' provide excellent high-temperature strength and creep resistance.
Al-Cu Alloys θ' (Al₂Cu)Plate-like, Semi-coherentControlled aging heat treatments to optimize the size and spacing of the plates.Semi-coherent interfaces provide strong obstacles to dislocation motion, leading to significant age hardening.
Al-Sc-Zr Alloys Al₃(Sc,Zr)Spherical, CoherentAddition of Zr to Al-Sc alloys modifies the Al₃Sc precipitate to a core-shell structure.The core-shell structure enhances the coherency and stability of the precipitates at high temperatures, improving strength.
Dual-Phase Steels Martensite (B1171850)Island-like, IncoherentControlled cooling from the austenite (B1171964) phase region to form a microstructure of hard martensite islands in a soft ferrite (B1171679) matrix.The combination of a ductile matrix and strong reinforcing phase provides a good balance of strength and formability. oaepublish.com

Designing for Hierarchical Structures and Multi-Level Heterogeneity

Advanced Phasealloys often derive their exceptional properties from complex, hierarchical structures, where features at multiple length scales are intentionally designed and controlled. This multi-level heterogeneity can lead to combinations of properties, such as high strength and good ductility, that are not achievable in simpler microstructures.

One example of a hierarchical structure is found in some advanced titanium alloys. These can be designed to have a microstructure consisting of primary α grains, within which are fine, acicular secondary α laths, all embedded in a β matrix. This multi-level structure provides a variety of interfaces that can impede dislocation motion, leading to high strength.

The design of such hierarchical structures requires a deep understanding of the phase transformations that occur during thermomechanical processing. Computational models can play a crucial role in predicting how different processing paths (e.g., forging, rolling, and heat treatment schedules) will influence the evolution of the microstructure at each level of the hierarchy.

Another emerging area is the design of alloys with multi-level chemical heterogeneity. For example, in some high-entropy alloys, the intentional creation of nanoscale chemical fluctuations within a single-phase solid solution can lead to significant strengthening without a loss of ductility. These fluctuations create a spatially varying energy landscape for dislocation motion, enhancing the material's resistance to deformation.

The development of advanced manufacturing techniques, such as additive manufacturing, offers new possibilities for the direct fabrication of components with spatially graded and hierarchical microstructures, further expanding the design space for high-performance Phasealloys.

Q & A

Q. How can this compound researchers leverage machine learning to accelerate discovery without compromising scientific rigor?

  • Balanced Workflow :
  • Data Quality : Train models on high-fidelity datasets (e.g., >1,000 samples with metadata).
  • Interpretability : Apply SHAP (SHapley Additive exPlanations) values to decode model predictions.
  • Ethical AI : Avoid overfitting by restricting training to peer-reviewed data .

Q. What novel synthesis approaches (e.g., additive manufacturing, sputter deposition) are most promising for this compound innovation?

  • Comparative Analysis :
MethodAdvantagesChallenges
Laser Additive ManufacturingPrecise compositional controlHigh capital cost
Magnetron SputteringUniform thin filmsLimited scalability
  • Research Priority : Optimize binder jetting for bulk this compound production .

Ethical and Methodological Considerations

Q. How can researchers mitigate bias when selecting this compound compositions for high-impact publication?

  • Mitigation Strategies :
  • Blinded Studies : Use third-party labs for property measurements.
  • Diverse Sampling : Explore understudied alloy systems (e.g., high-entropy alloys) to avoid "popularity bias" .

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